molecular formula C11H12F2O2 B1178981 photosystem I K subunit CAS No. 125725-17-9

photosystem I K subunit

Cat. No.: B1178981
CAS No.: 125725-17-9
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Description

The Photosystem I K subunit is a protein component of the Photosystem I (PSI) supercomplex, a key complex in the photosynthetic electron transport chain. PSI is responsible for light-driven electron transfer from plastocyanin to ferredoxin, ultimately leading to the reduction of NADP+ to NADPH, which is essential for carbon fixation . Research on PSI subunits like the K subunit is critical for understanding the fundamental mechanisms of photosynthesis, including light harvesting, charge separation, and energy transfer . Studies on PSI complexes from diverse organisms, including cyanobacteria and red algae, reveal variations in subunit composition and pigment organization that are linked to evolutionary adaptation and functional diversification . Investigating the specific role of the K subunit contributes to a deeper knowledge of PSI assembly, stability, and its interaction with light-harvesting complexes (LHCIs) . This reagent is provided for research applications such as mechanistic studies of photosynthetic electron transport, investigation of PSI supercomplex structure and function, and comparative biochemical analyses across different plant and algal species. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

125725-17-9

Molecular Formula

C11H12F2O2

Synonyms

photosystem I K subunit

Origin of Product

United States

Functional Characterization and Biological Significance of Photosystem I K Subunit

Role in Light-Harvesting Complex I (LHCI) Association and Organization

The PsaK subunit is strategically located at the periphery of the PSI core complex and is instrumental in the stable association of the Light-Harvesting Complex I (LHCI). nih.govnih.gov LHCI is a peripheral antenna system unique to green algae and plants that significantly increases the light-harvesting capacity of PSI. nih.gov

Investigation of Photosystem I K Subunit Interaction with Peripheral Light-Harvesting Complex I Components (e.g., Lhca2, Lhca3)

Research has demonstrated that the PsaK subunit is directly involved in organizing the peripheral components of LHCI. nih.gov In Arabidopsis thaliana plants where the psaK gene was suppressed, a notable reduction in the amounts of Lhca2 (20-30%) and Lhca3 (30-40%) was observed, while the levels of Lhca1 and Lhca4 remained unaffected. nih.gov This suggests a specific role for PsaK in the stable binding or assembly of the Lhca2 and Lhca3 subunits to the PSI core. nih.govnih.gov Cross-linking studies in barley and the green alga Chlamydomonas reinhardtii have further confirmed a direct interaction between PsaK and Lhca3. oup.com The structural model of plant PSI suggests that PsaK, along with PsaG, is positioned at the edges of the LHCI, providing crucial contact surfaces for its stable integration with the PSI core. nih.govresearchgate.net Specifically, the stromal loop of PsaK is found in close proximity to helix A of Lhca3. researchgate.net

The interdependence of Lhca2 and Lhca3 for their stability further underscores the importance of their proper assembly, which is influenced by PsaK. nih.gov In the absence of PsaK, the association of all four Lhca subunits with the PSI core is weakened, as evidenced by their partial dissociation during mildly denaturing electrophoresis. nih.gov

Influence on Excitation Energy Transfer Pathways within Photosystem I

The proper organization of LHCI, facilitated by PsaK, is critical for efficient excitation energy transfer (EET) to the PSI reaction center, P700. nih.govpnas.org The absence of PsaK and the subsequent reduction in Lhca2 and Lhca3 levels lead to alterations in the energy transfer landscape. nih.gov In Arabidopsis plants lacking PsaK, a 2-nm blue shift in the long-wavelength fluorescence emission at low temperatures was observed. nih.gov This shift is indicative of a change in the energy landscape, likely due to the altered positioning or absence of specific chlorophyll (B73375) molecules associated with Lhca2 and Lhca3, which are thought to contribute to the far-red fluorescence of PSI. nih.govnih.gov

In some red-lineage organisms like haptophytes, PsaK plays a crucial role in the energy transfer between LHCIs and the PSI core. pnas.orgresearchgate.net Specific chlorophyll a molecules associated with PsaK are situated at the interface between the PSI core and the peripheral antenna, presumably to facilitate this energy transfer. pnas.org

Contribution to Photosynthetic Electron Transport and Overall Efficiency

Analysis of this compound's Impact on Photosystem I Electron Transport Kinetics

Studies on cyanobacteria and plants have shown that the absence of the PsaK subunit has a minimal direct effect on the in vitro kinetics of PSI electron transport. nih.govnih.govresearchgate.net Inactivation of the psaK1 and psaK2 genes in the cyanobacterium Synechocystis sp. PCC 6803 resulted in only a small reduction in Photosystem I electron transport. nih.govresearchgate.net Similarly, in Arabidopsis mutants lacking PsaK, the in vitro rate of electron transport through PSI was unaffected. nih.gov This indicates that PsaK is not an essential component for the fundamental process of electron transfer from plastocyanin to ferredoxin. nih.govoup.com

Involvement in Energy Redistribution and Acclimation Mechanisms

The PsaK subunit appears to be involved in the sophisticated mechanisms that photosynthetic organisms use to adapt to changing light environments. These acclimation processes are vital for balancing the excitation energy distribution between the two photosystems and for preventing photodamage.

In plants, the absence of PsaK leads to a reduction in state 1-state 2 transitions. nih.gov State transitions are a short-term acclimation mechanism that redistributes absorbed light energy between PSII and PSI to optimize photosynthesis under different light qualities. mdpi.comroscoff-culture-collection.org The diminished capacity for state transitions in PsaK-deficient plants indicates that the subunit plays a role in the dynamic reorganization of the light-harvesting antennae required for this process. nih.gov

In the cyanobacterium Synechocystis sp. PCC 6803, an alternative PsaK subunit, PsaK2, is incorporated into the PSI complex during acclimation to high light conditions. nii.ac.jp This incorporation is essential for the proper regulation of state transitions under high light, facilitating energy transfer from the phycobilisome antenna to PSI. nii.ac.jp Mutants lacking PsaK2 show impaired growth under high light, highlighting the subunit's importance in photoprotection and energy balance. nii.ac.jp Furthermore, transcripts for PsaK have been shown to be upregulated in response to a combination of high light and heat stress in Arabidopsis, suggesting a role in the broader stress acclimation response of the photosynthetic apparatus. oup.com In some cyanobacteria, PsaK is also implicated in facilitating the binding of the IsiA protein, which is involved in light harvesting under iron-deficiency stress. pnas.orgresearchgate.net

Table of Research Findings on this compound (PsaK)

OrganismExperimental ApproachKey Findings Related to PsaKReference
Arabidopsis thalianaAntisense suppression of psaK geneReduced levels of Lhca2 and Lhca3; weakened association of LHCI; 2-nm blue shift in fluorescence; reduced light utilization and state transitions. nih.gov
Chlamydomonas reinhardtiiCross-linking and mass spectrometryIdentification of a direct cross-link between PsaK and Lhca3. oup.com
Hordeum vulgare (Barley)Cross-linking studiesEvidence of direct interaction between PsaK and Lhca3. oup.com
Synechocystis sp. PCC 6803Targeted inactivation of psaK1 and psaK2 genesMinor reduction in PSI electron transport; PsaK2 is incorporated under high light and is crucial for state transitions and high-light acclimation. nih.govresearchgate.netnii.ac.jp
HaptophytesCryo-electron microscopyPsaK is crucial for energy transfer between LHCIs and the PSI core. pnas.orgresearchgate.net

Role in State 1-State 2 Transitions and Excitation Energy Balancing

State transitions are a critical short-term acclimation mechanism that photosynthetic organisms employ to balance the distribution of light excitation energy between Photosystem II (PSII) and Photosystem I (PSI). mdpi.com This process involves the reversible association of the light-harvesting complex II (LHCII) with either PSII (State 1) or PSI (State 2), governed by the redox state of the plastoquinone (B1678516) pool. mdpi.comnii.ac.jp

Research has demonstrated that the PsaK subunit plays a significant role in this intricate process. In the cyanobacterium Synechocystis sp. PCC 6803, the PsaK2 subunit is specifically implicated in state transitions under high-light conditions. nii.ac.jp Mutants lacking the psaK2 gene exhibit suppressed growth under high light, highlighting the physiological importance of PsaK2-dependent state transitions for this cyanobacterium. nii.ac.jp It is suggested that PsaK2 may be a key factor in the interaction between the phycobilisome, the primary light-harvesting antenna in cyanobacteria, and the PSI complex. nii.ac.jp

In higher plants like Arabidopsis thaliana, the absence of the PsaK subunit leads to a reduction in the extent of state transitions. nih.govnih.gov Studies on psak-1 knockout mutants revealed a roughly 30% decrease in state transitions, as measured by the relative fluorescence change (Fr). nih.gov This suggests that PsaK is important for the proper docking or interaction of the mobile LHCII with the PSI core, thereby facilitating the redistribution of excitation energy. nih.gov While other subunits like PsaH are also involved, the data points to a distinct role for PsaK in this regulatory mechanism. nih.govnih.gov

Potential Contributions to Photoprotection Strategies

Photoprotection encompasses a suite of mechanisms that protect the photosynthetic apparatus from damage caused by excess light energy. While the primary role of PsaK appears to be in structural organization and state transitions, these functions indirectly contribute to photoprotection.

By facilitating state transitions, the PsaK subunit helps to balance the excitation energy flow between the two photosystems. nih.govnih.gov This prevents the over-excitation of PSII, which can lead to the production of reactive oxygen species and subsequent photo-oxidative damage. The efficient transfer of energy from an enlarged antenna system to the PSI reaction center is crucial for dissipating excess energy, and PsaK's role in organizing the peripheral light-harvesting complexes is central to this process. nih.gov

Phenotypic Analysis of this compound Deficient Mutants/Lines

The study of mutants lacking the PsaK subunit has provided invaluable insights into its specific functions. These analyses have revealed significant impacts on the composition, stoichiometry, and spectral properties of the PSI complex.

Impact on Photosystem I Content and Stoichiometry

In Arabidopsis plants where the psaK gene has been knocked out or its expression suppressed, a notable compensatory effect is observed. These plants exhibit an increase in the total amount of PSI. nih.gov Specifically, antisense Arabidopsis lines without detectable PsaK protein showed a 19% increase in P700, the reaction center chlorophyll of PSI, indicating that the plants compensate for the less efficient light harvesting of individual PSI complexes by synthesizing more of them. nih.gov

However, the absence of PsaK also has secondary effects on the abundance of other PSI subunits. In psak-1 mutants, the levels of PSI-E, -H, and -L are slightly decreased. nih.gov More significantly, the amounts of the light-harvesting complex I proteins Lhca2 and Lhca3 are substantially reduced, by approximately 40% and 50%, respectively. nih.govnih.gov This demonstrates that PsaK is crucial for the stable association of these specific LHCI proteins with the PSI core. nih.gov Interestingly, in double mutants lacking both PsaG and PsaK, the levels of Lhca2 and Lhca3 are still at 40-50% of wild-type levels, suggesting that other subunits can also contribute to their binding. nih.gov

Observed Changes in Chlorophyll a/b Ratio and P700 Concentration

A consistent finding in PsaK-deficient Arabidopsis lines is an increase in the chlorophyll a/b ratio. nih.gov Plants lacking PsaK have a 19% higher chlorophyll a/b ratio compared to wild-type plants. nih.gov This is consistent with a lower proportion of light-harvesting antenna proteins (which contain both chlorophyll a and b) relative to the PSI core (which primarily contains chlorophyll a). nih.gov

The concentration of P700, the reaction center of PSI, is also affected. As mentioned earlier, PsaK-deficient plants show a 19% increase in P700 content. nih.gov This indicates an adjustment in the stoichiometry of the photosystems, with a higher ratio of PSI to PSII, likely to compensate for the reduced light-harvesting capacity of each individual PSI complex. nih.gov Low-temperature fluorescence emission spectra of PsaK-deficient plants also reveal a 2-nm blue shift in the long-wavelength emission, which is attributed to the altered association of the Lhca proteins. nih.gov

Compound Names Mentioned

Structural Elucidation and Conformational Dynamics of Photosystem I K Subunit

High-Resolution Structural Analysis of Photosystem I K Subunit within the Photosystem I Complex

The precise three-dimensional arrangement of the PsaK subunit within the larger PSI complex has been revealed through advanced structural biology techniques. These methods have provided unprecedented detail about its architecture and its placement relative to other PSI subunits.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the structure of large and complex biological macromolecules like Photosystem I. nih.govnih.govbiorxiv.org Cryo-EM studies of PSI from various organisms have provided high-resolution maps that clearly delineate the position and orientation of the PsaK subunit.

Recent cryo-EM structures of the PSI-LHCI supercomplex have offered detailed views of PsaK's placement. researchgate.net These studies have revealed that in plants, the PsaK subunit is situated at the interface between the PSI core and the Light-Harvesting Complex I (LHCI). nih.gov This strategic location highlights its potential role in mediating the interaction between these two major components of the photosystem. The high-resolution data from cryo-EM allows for the precise tracing of the polypeptide chain of PsaK and the identification of its transmembrane helix and extramembrane domains.

A notable finding from comparative cryo-EM studies is the difference in the location of the PsaK subunit between plant and cyanobacterial PSI complexes. researchgate.net This structural divergence suggests a possible evolutionary adaptation of the PsaK subunit's function to accommodate the different antenna systems in these organisms, with plants utilizing a membrane-embedded peripheral antenna (LHCI) while cyanobacteria employ phycobilisomes. ebi.ac.ukebi.ac.uk

OrganismResolution (Å)Key Findings Regarding PsaK
Pisum sativum (Pea)2.6Detailed structure of the PSI-LHCI supercomplex, showing the position of PsaK.
Chlamydomonas reinhardtii3.3Structure of the PSI-LHCI-LHCII supercomplex, revealing the role of PsaK in the association of LHCII.
Thermosynechococcus elongatus2.5High-resolution structure of the cyanobacterial PSI trimer, defining the location of PsaK.

This table presents a summary of key cryo-EM studies on Photosystem I, highlighting the insights gained into the structure and location of the PsaK subunit.

The crystal structure of PSI from Thermosynechococcus elongatus at 2.5 Å resolution was a landmark achievement, revealing the positions of 12 protein subunits, including PsaK. rsc.org This structure showed that PsaK is a small, integral membrane protein located at the periphery of the PSI core. rsc.org The crystallographic data provided precise atomic coordinates, allowing for a detailed analysis of the folds and secondary structure elements of the PsaK subunit.

These pioneering X-ray crystallography studies laid the groundwork for subsequent structural and functional investigations of the PsaK subunit and its role within the PSI complex. The detailed atomic model derived from this data has been instrumental in interpreting lower-resolution cryo-EM maps and in designing targeted mutagenesis studies to probe the function of specific residues.

Mapping Protein-Protein Interaction Interfaces within the Photosystem I Complex

The PsaK subunit is intricately integrated into the PSI complex through a network of interactions with both the core subunits and the peripheral light-harvesting antenna. Understanding these interactions is key to elucidating the function of PsaK.

The core of the Photosystem I reaction center is formed by a heterodimer of two large subunits, PsaA and PsaB. wikipedia.orguniprot.orgnih.govebi.ac.uk These two subunits bind most of the cofactors involved in the electron transport chain. wikipedia.orguniprot.org Structural analyses have shown that the PsaK subunit is located at the periphery of this core, making direct contact with either PsaA or PsaB.

The interface between PsaK and the core subunits is primarily hydrophobic, consistent with their nature as integral membrane proteins. Specific amino acid residues on the transmembrane helix of PsaK are positioned to interact with the transmembrane helices of PsaA and PsaB. These interactions are crucial for the stable assembly and integration of PsaK into the PSI complex.

In higher plants and green algae, the PSI core is surrounded by a belt of Light-Harvesting Complex I (LHCI) proteins, which are responsible for absorbing light energy and transferring it to the reaction center. wikipedia.org The PsaK subunit plays a critical role in the organization and attachment of these LHCI subunits. nih.gov

Studies on Arabidopsis plants have demonstrated that the absence of the PsaK protein leads to a partial dissociation of all four Lhca subunits (Lhca1-4) from the PSI core. nih.gov This indicates that PsaK is essential for the stable binding of the LHCI complex. nih.gov Structural models of the plant PSI-LHCI supercomplex show PsaK positioned between the PSI core and the LHCI antenna, acting as a molecular bridge. nih.govresearchgate.net Specifically, it is located near the PsaA-LHCA3 interface. nih.gov

The interaction between PsaK and LHCI subunits is thought to be crucial for efficient energy transfer from the antenna to the reaction center. By helping to organize the peripheral antenna, PsaK ensures an optimal distance and orientation between the chlorophyll (B73375) molecules of LHCI and the core antenna of PSI.

Interacting SubunitNature of InteractionFunctional Significance
PsaA/PsaBHydrophobic interactions between transmembrane helices.Stable integration of PsaK into the PSI core complex.
Lhca subunits (Lhca1-4)Serves as a docking site and organizational factor.Stabilizes the association of the LHCI antenna with the PSI core, crucial for efficient light harvesting.

This table summarizes the key protein-protein interactions of the this compound with core and light-harvesting complex subunits.

Examination of this compound's Conformational Flexibility and Dynamic Roles

While high-resolution structures provide a static picture of the PsaK subunit, it is important to consider its conformational flexibility and the dynamic nature of its interactions within the PSI complex. The analysis of dynamic behavior can provide insights into the mechanisms of enzymatic reactions and protein-protein interactions. nih.govnih.gov

Conformational changes within the larger PSI supercomplex are known to occur, for instance, during state transitions where the mobile LHCII antenna associates with PSI. researchgate.netnih.gov Structural studies of the PSI-LHCI-LHCII supercomplex have suggested that conformational adjustments of PsaK, along with other subunits like PsaA and PsaL, are necessary to stabilize the binding of LHCII. nih.gov

The interface between PsaK and the LHCI subunits may not be rigid. A degree of flexibility could be necessary to accommodate the dynamic association and dissociation of LHCI components or to facilitate optimal energy transfer under varying light conditions. The observation that some Lhca subunits can be partially dissociated in the absence of PsaK suggests that the interactions mediated by PsaK are crucial for maintaining the structural integrity of the supercomplex. nih.gov

Genetic Basis and Regulatory Mechanisms of Photosystem I K Subunit Expression

Genomic Organization and Gene Structure of psaK

The psaK gene is located in the nuclear genome of plants and algae. In the model plant Arabidopsis thaliana, the psaK gene (AT1G30380) resides on chromosome 1. The gene spans a genomic region and, like many eukaryotic genes, is composed of exons and introns. The precise number and length of these exons and introns can vary between different plant species, reflecting the evolutionary history of the gene. Detailed analysis of the Arabidopsis thaliana genome reveals the specific start and end positions of each exon and intron within the psaK gene, providing a blueprint for its transcription and subsequent splicing.

Table 1: Genomic Details of the psaK Gene in Arabidopsis thaliana

Feature Details
Gene ID AT1G30380
Chromosome 1
Location 10722183-10723247
Number of Exons 4

| Number of Introns | 3 |

Note: The exact lengths of exons and introns can be found in genomic databases such as TAIR (The Arabidopsis Information Resource).

Transcriptional Regulation of Photosystem I K Subunit Gene Expression

Responses to Varying Light Quality and Intensity

Light is the primary driver of photosynthesis and, consequently, a major regulator of photosynthetic gene expression. The transcription of psaK is responsive to both the quality (wavelength) and intensity (irradiance) of light. Studies have shown that the expression of genes encoding PSI subunits can be coordinately regulated to optimize photosynthetic efficiency under different light conditions nih.gov. High light intensity, in particular, has been shown to activate the expression of PsaK in the charophyte alga Klebsormidium nitens gao-lab.org. This upregulation is part of a broader photoacclimation response, where the plant adjusts its photosynthetic machinery to maximize energy capture while minimizing photodamage. The differential expression of reaction center genes in response to light quality suggests a sophisticated regulatory network that fine-tunes the synthesis of photosynthetic complexes at the transcriptional and/or post-transcriptional level nih.gov.

Influence of Abiotic Stress Conditions (e.g., salt, alkali, nitrogen starvation)

Abiotic stresses, such as high salinity, alkalinity, and nutrient deprivation, significantly impact plant growth and photosynthesis. Consequently, the expression of photosynthetic genes, including psaK, is often modulated in response to these stressors.

Salt Stress: High salt concentrations in the soil can lead to osmotic stress and ion toxicity, negatively affecting photosynthesis. Transcriptomic analyses in various plant species have revealed that salt stress induces widespread changes in gene expression, including genes involved in photosynthesis nih.govnih.gov. While specific data for psaK is often embedded within larger datasets, the general trend suggests that the expression of many photosynthetic genes is altered as part of the plant's adaptive response to salinity.

Alkali Stress: Alkaline stress, characterized by high pH, is often more detrimental to plants than neutral salt stress mdpi.com. This stress can severely impact nutrient availability and photosynthetic efficiency nih.govmdpi.com. Transcriptomic studies in rice and other plants have identified numerous alkali-responsive genes, including those related to photosynthesis and hormone signal transduction gao-lab.org. The expression of psaK is likely to be affected under these conditions as part of the plant's broader response to maintain cellular homeostasis.

Nitrogen Starvation: Nitrogen is a critical component of chlorophyll (B73375) and many proteins essential for photosynthesis. Nitrogen starvation, therefore, has a profound impact on the photosynthetic apparatus. Transcriptome analyses in rice and durum wheat have shown that nitrogen deficiency leads to significant changes in the expression of genes involved in nitrogen and carbon metabolism, as well as photosynthesis nih.govmdpi.comnih.gov. The regulation of PSI and PSII gene expression is a key aspect of the plant's response to nitrogen availability mdpi.com.

Table 2: Summary of Transcriptional Responses of Photosynthetic Genes to Abiotic Stress

Stress Condition General Effect on Photosynthetic Gene Expression
Salt Stress Widespread changes, both up- and down-regulation, depending on the plant species and stress severity.
Alkali Stress Generally leads to the downregulation of photosynthetic genes, contributing to reduced growth.

| Nitrogen Starvation | Significant alterations in the expression of genes involved in photosynthesis and nitrogen metabolism. |

Identification and Characterization of Transcription Factors and Regulatory Elements Affecting psaK

The regulation of psaK transcription is mediated by the binding of specific proteins called transcription factors to distinct DNA sequences known as cis-regulatory elements, located in the promoter region of the gene nih.gov. These interactions can either enhance or repress gene expression.

Several families of transcription factors are known to be involved in regulating plant responses to light and abiotic stress, and it is likely that members of these families play a role in controlling psaK expression researchgate.netnih.gov. For instance, GOLDEN2-LIKE (GLK) transcription factors are known to coordinate the expression of the photosynthetic apparatus in Arabidopsis researchgate.net. While direct binding of a specific transcription factor to the psaK promoter has yet to be definitively demonstrated in many species, computational analyses of promoter sequences can predict potential binding sites for various transcription factors semanticscholar.orgmdpi.com. Databases such as PlantTFDB provide valuable resources for identifying potential transcription factors and their binding sites in plant genomes gao-lab.orgnih.gov. Experimental techniques like yeast one-hybrid screening are powerful tools for identifying protein-DNA interactions and can be used to uncover the specific transcription factors that regulate psaK nih.govresearchgate.netresearchgate.netnih.gov.

Post-Transcriptional and Post-Translational Regulation of this compound

Following transcription, the regulation of PsaK abundance and activity continues at the post-transcriptional and post-translational levels. These regulatory layers provide additional opportunities for the cell to fine-tune the amount of functional PsaK protein.

mRNA Stability Studies

The stability of an mRNA molecule, or its half-life, is a critical determinant of the amount of protein that can be translated from it. The regulation of mRNA decay is an important aspect of gene expression control nih.govyoutube.comyoutube.com. While specific studies on the stability of psaK mRNA are limited, it is known that the stability of mRNAs encoding photosynthetic proteins can be regulated by factors such as light nih.gov. For instance, a study on C4 leaf ontogeny suggested that some photosystem components are subject to post-transcriptional regulation, which implies cell-specific modifications of mRNA stability nih.gov. The 3' untranslated region (UTR) of mRNA molecules often contains cis-acting elements that are recognized by RNA-binding proteins, which can either promote or inhibit mRNA degradation frontiersin.org. Further research is needed to identify the specific sequences and proteins that govern the stability of the psaK transcript.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Chlorophyll

Protein Accumulation and Turnover Dynamics of this compound (PsaK)

Detailed Research Findings

Research into the turnover of photosynthetic proteins has revealed that the components of Photosystem I are generally more stable than those of Photosystem II (PSII). This is particularly evident when compared to the rapid turnover of the D1 protein in the PSII reaction center. However, even within the stable PSI complex, individual subunits exhibit distinct turnover rates.

A comprehensive quantitative proteomics study in Arabidopsis thaliana has provided specific insights into the degradation rates of a vast number of proteins, including the subunits of the PSI complex. This research utilized 15N labeling to track the in vivo degradation of proteins over time, allowing for the calculation of specific half-lives.

For the this compound (PsaK), this study determined a specific degradation rate, which provides a quantitative measure of its stability within the cellular environment. The turnover of PsaK is a crucial aspect of the maintenance and repair of the PSI complex, ensuring its optimal function under varying environmental conditions. Factors such as light intensity and quality can influence the rate of both synthesis and degradation of PSI subunits, although PSI is generally less susceptible to photodamage than PSII.

The accumulation of PsaK is intrinsically linked to the assembly of the entire PSI complex. The synthesis and insertion of individual subunits into the thylakoid membrane are coordinated processes. The absence or instability of one subunit can affect the accumulation and stability of others, highlighting the cooperative nature of PSI biogenesis. While specific regulatory mechanisms governing the degradation of PsaK are not fully elucidated, it is understood that proteolytic systems within the chloroplast are responsible for the removal of damaged or unassembled proteins, maintaining the quality control of the photosynthetic apparatus.

The following interactive data table summarizes the in vivo turnover rate for the this compound in Arabidopsis thaliana, as determined by quantitative proteomic analysis.

Interactive Data Table: In Vivo Turnover Rate of this compound (PsaK) in Arabidopsis thaliana

ProteinOrganismDegradation Rate (kd, day-1)Half-life (t1/2, days)Reference
Photosystem I subunit K (PsaK)Arabidopsis thaliana0.145.0Li et al. (2017)

Biogenesis, Assembly, and Integration of Photosystem I K Subunit

Import and Targeting Pathways of Nuclear-Encoded Photosystem I K Subunit to the Thylacoid Membrane

The journey of the PsaK subunit begins in the cytoplasm, as it is encoded by the nuclear genome. nih.govfrontiersin.orgresearchgate.net Like most nuclear-encoded chloroplast proteins, PsaK is synthesized as a larger precursor protein containing a cleavable N-terminal transit peptide. nih.govresearchgate.net This transit peptide acts as a postal code, directing the precursor protein to the chloroplast. The import into the chloroplast stroma is a post-translational process mediated by the TOC-TIC (Translocon at the Outer/Inner Chloroplast membrane) machinery situated in the chloroplast envelope. researchgate.netresearchgate.net

Once inside the stroma, the transit peptide is cleaved by a stromal processing peptidase, yielding the mature PsaK protein. researchgate.net The next critical step is its integration into the thylakoid membrane. PsaK utilizes the spontaneous insertion pathway for this process. researchgate.netnih.gov This pathway is notable for its lack of requirement for energy in the form of ATP or GTP, or proteinaceous components like the Signal Recognition Particle (SRP) or the Alb3/YidC insertase. nih.govnih.gov The PsaK protein, which spans the membrane twice in a "horseshoe" conformation with both its N and C termini in the thylakoid lumen, can insert into the thylakoid membrane independently of these complex machineries. nih.gov

Stepwise Assembly of this compound into the Photosystem I Complex

The integration of PsaK into the PSI complex is not an initial event but rather occurs at a later stage of a sequential assembly line.

Research has identified several PSI assembly intermediates, which are partially formed complexes lacking certain subunits. In the green alga Chlamydomonas reinhardtii, a functional PSI subcomplex has been isolated that acts as a direct precursor to the mature supercomplex. nih.gov This intermediate notably lacks the PsaK and PsaG subunits. nih.govnih.gov Similarly, a PSI assembly intermediate isolated from greening oat seedlings also lacks PsaK, along with other subunits like PsaF, PsaG, PsaJ, PsaN, and the entire light-harvesting complex I (LHCI). nih.gov These findings consistently place the integration of PsaK as one of the last steps in the PSI assembly pathway. nih.govresearchgate.net

Several key assembly factors have been identified:

Ycf3 and Ycf4: These chloroplast-encoded proteins are essential for the early stages of PSI assembly, particularly for the stable accumulation of the core subunits PsaA and PsaB. nih.govnih.gov

PBF8: In land plants, the thylakoid-anchored protein PHOTOSYSTEM I BIOGENESIS FACTOR 8 (PBF8) is required for integrating peripheral subunits, including PsaH, PsaI, and PsaL, into the PSI core. researchgate.net

The proper formation of the PSI core, facilitated by these factors, is a prerequisite for the subsequent docking of late-assembling subunits like PsaK.

Assembly FactorOrganism/GroupProposed Role in PSI Assembly
Ycf3 Cyanobacteria, Algae, PlantsEssential for the assembly/stability of the PsaA-PsaB heterodimer. nih.govnih.gov
Ycf4 Cyanobacteria, Algae, PlantsFacilitates the integration of peripheral PSI subunits. nih.govnih.gov
PBF8 Land PlantsRequired for the integration of several peripheral subunits (PsaC–E, PsaH, PsaI, PsaL) into the PSI core. researchgate.net

Coordination of this compound Assembly with Other Photosystem I Subunits

The assembly of PsaK is tightly coordinated with and dependent on the prior integration of other PSI subunits. The foundational step for the entire assembly is the formation of the PsaA/PsaB heterodimer, which binds the primary electron transfer cofactors. wikipedia.org Following this, other core subunits assemble.

The integration of PsaK is one of the final steps, often occurring concurrently with or after the association of the light-harvesting complex I (LHCI). nih.gov In Chlamydomonas, it is proposed that PsaK and PsaG bind after LHCI has already integrated, and their function is to stabilize the association between the PSI core and LHCI. nih.gov In Arabidopsis, the absence of PsaK leads to a partial decrease in the accumulation of LHCI, particularly the Lhca2 and Lhca3 subunits, further supporting its role in organizing and stabilizing the peripheral antenna system. nih.govnih.gov This interdependence ensures a hierarchical and orderly construction of the final, functional PSI-LHCI supercomplex.

Dynamics of Subunit Integration and Interaction within the Thylakoid Network

The thylakoid membrane is a dynamic environment where protein complexes are not static but can move and rearrange. nsf.govwsu.edunih.gov The integration of PsaK occurs within this fluid network. Once assembled, PsaK is positioned at the periphery of the PSI core complex, situated between the core subunit PsaA and the antenna protein Lhca3. nih.govnih.gov

Evolutionary Trajectories of Photosystem I K Subunit

Phylogenetic Analysis and Conservation Across Photosynthetic Organisms

The PsaK subunit is an integral membrane protein within the PSI complex. ebi.ac.uk Its evolutionary history is marked by both strong conservation of core structural features and significant divergence reflecting adaptation to different cellular environments.

The PsaK subunit is found in both cyanobacteria and eukaryotic chloroplasts, but its presence and structure show notable differences. In eukaryotes like barley and the green alga Chlamydomonas reinhardtii, PsaK is a nuclear-encoded protein with two predicted transmembrane helices. nih.gov It is synthesized in the cytoplasm as a larger precursor polypeptide before being imported into the chloroplast. nih.gov

In contrast, the distribution of PsaK among cyanobacteria is not universal. For instance, the genome of Synechocystis sp. PCC 6803 contains two distinct genes for PsaK, termed psaK1 and psaK2, suggesting functional specialization or differential regulation. researchgate.net Targeted inactivation of these genes revealed that while both are expressed, their absence results in only a minor reduction in PSI electron transport, indicating they are not essential for photoautotrophic growth under standard conditions. researchgate.net

The structure of PsaK is located at the periphery of the PSI complex, where it makes contact with the large core subunit PsaA. rsc.org This peripheral location may contribute to its variable presence and evolutionary divergence compared to the more conserved core components of the PSI reaction center.

A significant aspect of PsaK's evolution is its relationship with another small PSI subunit, PsaG. Sequence analysis reveals significant similarity between PsaK and PsaG, suggesting a common evolutionary origin. nih.gov It is hypothesized that an ancestral gene, present in a progenitor to chloroplasts, underwent a duplication event, giving rise to the distinct psaK and psaG genes. nih.gov

This hypothesis is supported by the observation that cyanobacteria typically only possess PsaK, while eukaryotic photosystems contain both PsaG and PsaK. ebi.ac.uk A comparison of the barley PsaK and PsaG sequences with the PsaK sequence from the cyanobacterium Synechococcus vulcanus showed an equal degree of similarity, reinforcing the idea that the gene duplication occurred within the chloroplast progenitor and not in the cyanobacterial lineage. nih.gov This event represents a key evolutionary divergence, adding complexity to the eukaryotic PSI complex.

Table 1: Comparison of PsaK and PsaG Subunits

FeaturePhotosystem I K Subunit (PsaK)Photosystem I G Subunit (PsaG)
Evolutionary Origin Derived from an ancestral gene common to both PsaK and PsaG.Derived from the same ancestral gene as PsaK via a duplication event. nih.gov
Presence in Cyanobacteria Present in many species, sometimes with multiple copies (e.g., psaK1, psaK2). ebi.ac.ukresearchgate.netGenerally absent. ebi.ac.uk
Presence in Eukaryotes Present in plants and algae. nih.govPresent in plants and algae. nih.gov
Proposed Role Stabilization of the PSI core and potential role in state transitions. nih.govresearchgate.netStabilization of the PSI core and antenna system. nih.gov
Structure Small hydrophobic protein with two predicted transmembrane helices. nih.govSmall hydrophobic protein. ebi.ac.uk

Genetic Manipulation and Mutagenesis Strategies

Genetic engineering has been a cornerstone in dissecting the in vivo functions of the PsaK subunit. By creating organisms with altered or absent psaK genes, scientists can observe the resulting phenotypic and biophysical changes, thereby inferring the subunit's role.

Application of Antisense Technology and Gene Knockdown/Knockout for Functional Analysis

The functional analysis of PsaK has been greatly facilitated by the generation of mutant organisms where the expression of the psaK gene is either reduced or completely eliminated. In the model plant Arabidopsis thaliana, knockout alleles of the psaK gene have been isolated, allowing for the characterization of plants completely lacking the PsaK subunit. nih.govresearchgate.net These psak knockout mutants have been instrumental in demonstrating the role of PsaK in the stable association of light-harvesting complex I (LHCI) proteins, particularly Lhca3. researchgate.netnih.gov

Similarly, in the cyanobacterium Synechocystis sp. PCC 6803, mutants lacking the psaK1 or psaK2 genes have been created to study the specific functions of these two PsaK isoforms. nii.ac.jpnih.gov These gene knockout studies revealed that PsaK2 is particularly important for state transitions under high-light conditions, a process that balances the light energy distribution between PSII and PSI. nii.ac.jpnih.gov The absence of PsaK2 in these mutants leads to impaired growth under high light, highlighting its essential role in photoprotection. nih.gov

Antisense technology, which reduces gene expression by introducing a complementary RNA strand, has also been a valuable tool in studying photosystem components, providing an alternative to complete gene knockouts. nih.gov While not specifically detailed for PsaK in the provided context, this approach allows for a range of protein reduction levels, which can help in understanding the stoichiometric relationships and the impact of varying PsaK levels on PSI function.

The creation of double mutants, for instance, lacking both PsaG and PsaK, has further clarified the individual and combined roles of these subunits in PSI structure and function. nih.gov These genetic manipulation techniques, summarized in the table below, provide powerful in vivo platforms to investigate the consequences of PsaK deficiency.

Table 1: Examples of Genetic Manipulation in PsaK Research

Organism Genetic Modification Key Finding
Arabidopsis thaliana psak-1 knockout Complete loss of PsaK leads to a marked decrease in Lhca3 levels. researchgate.net
Arabidopsis thaliana psag-1.4/psak-1 double knockout Investigates the combined role of PsaG and PsaK in PSI assembly and function. nih.gov
Synechocystis sp. PCC 6803 ΔpsaK1 knockout Used to differentiate the function from the PsaK2 isoform. nii.ac.jp
Synechocystis sp. PCC 6803 ΔpsaK2 knockout PsaK2 is crucial for state transitions and growth under high-light conditions. nii.ac.jpnih.gov

Spectroscopic Techniques for Functional Analysis

Spectroscopic methods are non-invasive tools that provide insights into the energetic landscape and kinetic processes within photosynthetic complexes. They have been vital in characterizing the effects of PsaK's absence or modification on the function of PSI.

Utilization of Low-Temperature Fluorescence Emission Spectroscopy

Low-temperature (77 K) fluorescence emission spectroscopy is a widely used technique to assess the functional integrity of PSI and PSII and to study energy distribution between them. d-nb.info At 77 K (-196°C), enzymatic processes are halted, and the fluorescence emission from PSI and PSII can be spectrally distinguished, with PSI typically emitting at longer wavelengths (around 720-730 nm in plants and cyanobacteria) and PSII emitting at shorter wavelengths (around 685-695 nm). d-nb.infonih.govnih.gov

This technique has been crucial in studying the role of the PsaK2 subunit in cyanobacterial state transitions. nii.ac.jpnih.gov In wild-type Synechocystis sp. PCC 6803 cells acclimated to high light, a clear increase in the relative intensity of PSI fluorescence is observed when cells transition from state 1 to state 2, indicating enhanced energy transfer from the phycobilisome antenna to PSI. nii.ac.jp However, in the psaK2 mutant, this characteristic increase in PSI fluorescence during state 2 is not observed under high-light conditions. nii.ac.jpnih.gov This provides strong evidence that PsaK2 is a key component on the PSI side for regulating this energy distribution process. nii.ac.jp The ratio of the fluorescence intensity at the PSI peak (F725) to the PSII peak (F695) is often used to quantify these changes, as shown in the table below.

Table 2: 77 K Fluorescence Emission Ratios (F725/F695) in Synechocystis sp. PCC 6803

Strain Condition State 1 State 2
Wild Type Low-Light 1.235 ± 0.152 2.054 ± 0.288
ΔpsaK2 Low-Light (Similar to WT) (Similar to WT)
Wild Type High-Light (Data varies) (Increased ratio)
ΔpsaK2 High-Light (Data varies) (No significant increase)

Data adapted from Fujimori et al. (2005). nii.ac.jp

The analysis of 77 K fluorescence spectra of isolated PSI complexes from various organisms also provides information about the energy landscape within the complex. nih.govresearchgate.net The specific peak wavelength of PSI emission can indicate the presence of "red" chlorophylls (B1240455), which are low-energy chlorophylls that play a role in trapping excitation energy. nih.govcnr.it

Flash-Absorption Spectroscopy for Electron Transfer Kinetics

Flash-absorption spectroscopy, also known as transient absorption spectroscopy, is a powerful technique for measuring the rates of electron transfer reactions within and between photosynthetic complexes. nih.govpolimi.it This method uses a short flash of light to initiate photosynthesis and then measures the subsequent changes in absorption at specific wavelengths over time, from femtoseconds to seconds. nih.govyoutube.com These absorption changes correspond to the oxidation and reduction of specific cofactors in the electron transport chain.

This technique has been instrumental in defining the kinetics of electron transfer from PSI to its acceptor, ferredoxin. nih.gov By studying mutants with altered PSI subunits, such as PsaC, researchers have been able to identify specific amino acid residues that are critical for efficient docking and electron transfer to ferredoxin. nih.govresearchgate.net For example, mutations of lysine (B10760008) residue 35 in PsaC were shown to drastically affect the rate of ferredoxin reduction as measured by flash-absorption spectroscopy. nih.gov

Biochemical and Biophysical Characterization Methodologies

The isolation and subsequent analysis of the PSI complex and its subunits are fundamental to understanding its composition and function. Various biochemical and biophysical methods are employed to purify and characterize the PsaK subunit and its role within the larger PSI supercomplex.

Purification of the PSI complex is typically achieved through the solubilization of thylakoid membranes with mild detergents, followed by techniques such as sucrose (B13894) density gradient centrifugation or various forms of chromatography. nih.govnih.gov These methods allow for the isolation of intact PSI-LHCI supercomplexes. Once purified, the subunit composition of these complexes can be analyzed using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their molecular weight. nih.govdocumentsdelivered.com The presence or absence of the PsaK subunit in mutant versus wild-type preparations can be confirmed by immunoblotting, using antibodies specific to PsaK. nih.gov

These purification and analysis techniques have been essential in demonstrating the structural consequences of PsaK's absence. In Arabidopsispsak mutants, biochemical analysis of purified PSI complexes showed a significant reduction in the amount of the Lhca3 protein, providing direct evidence that PsaK is required for its stable association with the PSI core. researchgate.netnih.gov Furthermore, detailed proteomic analysis using mass spectrometry can provide a comprehensive inventory of the proteins present in a purified complex, confirming the identity of subunits and identifying any associated proteins. nih.gov

Biophysical techniques are then used to characterize the properties of the purified complexes. For example, the antenna size of the PSI complex, which is the number of chlorophyll (B73375) molecules associated with each reaction center, can be determined. nih.gov This is particularly relevant for psak mutants, where a reduced antenna size would be expected due to the loss of associated LHCI proteins. These combined methodologies provide a detailed picture of how PsaK contributes to the structural integrity and light-harvesting capability of Photosystem I.

Future Research Directions and Unresolved Questions

Elucidating the Precise Molecular Mechanism of Photosystem I K Subunit in LHCI Organization and Energy Transfer

The PsaK subunit is known to be located at the periphery of the PSI core complex, where it is thought to mediate the connection with the light-harvesting complex I (LHCI). In red algae and cryptophytes, PsaK is involved in the association and transfer of energy between LHCI and the PSI core. nih.gov Structural studies have revealed that the position and conformation of PsaK can influence the arrangement of LHCI proteins, creating a tighter association that could enhance energy transfer. nih.gov

However, the exact molecular interactions that govern this process are not fully understood. Future research must focus on high-resolution structural biology techniques, such as cryo-electron microscopy, to visualize the PsaK-LHCI interface in detail. This will help to identify the specific amino acid residues involved in the interaction and how they contribute to the stability of the supercomplex. Furthermore, sophisticated spectroscopic methods are needed to trace the energy transfer pathways from LHCI to the PSI core via PsaK, clarifying its role in optimizing light-harvesting efficiency.

Table 1: Key Research Questions for PsaK's Role in LHCI Organization and Energy Transfer

Research Question Proposed Methodology Expected Outcome
What are the specific protein-protein interaction sites between PsaK and LHCI subunits? Cryo-Electron Microscopy, Cross-linking Mass Spectrometry A high-resolution structural model of the PsaK-LHCI interface.
How does PsaK influence the kinetics of energy transfer from LHCI to the PSI core? Time-resolved fluorescence spectroscopy, Transient absorption spectroscopy Quantitative data on energy transfer rates and efficiencies in the presence and absence of PsaK.

Uncovering the Complete Regulatory Networks Governing this compound Expression and Stability

The expression of PSI subunits is a tightly regulated process that allows plants to adapt to changing environmental conditions. The genes encoding for PsaK are located in the nucleus, and their expression is coordinated with the expression of other photosynthetic genes. oup.com Transcription factors, such as those from the GOLDEN2-LIKE (GLK) family, have been shown to promote the expression of a suite of nuclear photosynthetic genes, including PsaK. oup.comresearchgate.net

Despite these initial findings, a complete picture of the regulatory networks controlling PsaK expression is still missing. Future research should employ systems biology approaches, including transcriptomics and proteomics, to identify all the transcription factors and signaling molecules that regulate the PsaK gene. It is also crucial to investigate the post-transcriptional and post-translational modifications that affect PsaK stability and turnover, as these processes are vital for maintaining the integrity of the PSI complex.

Detailed Kinetic Studies of this compound's Role in Photosynthetic Efficiency Under Dynamic Light Conditions

Plants in their natural environment are exposed to constantly fluctuating light conditions. The ability to efficiently and safely utilize light energy under these dynamic conditions is critical for their survival and productivity. While some studies have implicated PsaK in processes related to high light acclimation, such as state transitions in cyanobacteria, its role in the dynamic regulation of photosynthesis in plants is less clear. nih.gov

Future research should focus on detailed kinetic studies of plants with modified PsaK expression under simulated dynamic light conditions. By measuring key photosynthetic parameters, such as chlorophyll (B73375) fluorescence and gas exchange, researchers can determine how PsaK contributes to the efficiency and photoprotection of PSI under fluctuating light. These studies will provide valuable insights into the mechanisms that allow plants to optimize photosynthesis in a changing world.

Table 2: Proposed Kinetic Studies on PsaK Function in Dynamic Light

Experimental Condition Measured Parameters Research Goal
Sinusoidal light fluctuations Non-photochemical quenching (NPQ), PSI and PSII quantum yields To assess the role of PsaK in balancing light energy distribution between the two photosystems.
Sunflecks (short bursts of high light) P700+ redox kinetics, electron transport rate (ETR) To determine the contribution of PsaK to preventing PSI photoinhibition during sudden light changes.

Exploring the Interplay between this compound Function and Plant Acclimation to Environmental Stressors

Beyond light, plants face a variety of environmental stressors, including drought, temperature extremes, and nutrient limitations. The photosynthetic apparatus is a primary target of stress-induced damage, and plants have evolved complex mechanisms to protect it. There is growing evidence that the composition and organization of the PSI complex can be remodeled in response to stress, but the specific role of PsaK in this process is largely unknown.

Future research should investigate how the expression and function of PsaK are affected by different abiotic stressors. This could involve exposing plants with altered PsaK levels to stress conditions and analyzing their photosynthetic performance and stress tolerance. Understanding the interplay between PsaK and stress acclimation could reveal new targets for breeding more resilient crops.

Potential for Modulating this compound for Enhanced Photosynthetic Performance in Bioengineering Applications

Improving photosynthetic efficiency is a major goal of plant bioengineering, with the potential to significantly increase crop yields. Given the role of PsaK in organizing the PSI-LHCI supercomplex and influencing energy transfer, it represents a promising target for manipulation. By modifying the expression or properties of PsaK, it may be possible to optimize light harvesting and electron transport, leading to enhanced photosynthetic performance.

Future bioengineering efforts could focus on overexpressing or modifying the PsaK protein to improve the stability of the PSI-LHCI supercomplex or to fine-tune energy transfer dynamics. However, such approaches require a deep understanding of the intricate regulatory networks and potential pleiotropic effects. Therefore, a combination of computational modeling and experimental validation will be essential to guide the rational design of PsaK for enhanced photosynthesis.

Table 3: Chemical Compounds Mentioned

Compound Name
Chlorophyll
Chlorophyll a
Chlorophyll f

Q & A

Q. How can conflicting immunolocalization data for PSI-K be reconciled?

  • Resolution : Optimize fixation and permeabilization protocols to avoid epitope masking in immunoelectron microscopy. Cross-validate with GFP-tagged PSI-K lines. Discrepancies often arise from antibody cross-reactivity with PSI-G or degraded samples .

Methodological Best Practices

  • Antibody Validation : Include positive/negative controls (e.g., psaK mutants) in WB to confirm specificity .
  • Structural Studies : Combine cryo-EM with molecular dynamics simulations to model PSI-K’s conformational flexibility .
  • Genetic Analysis : Use CRISPR/Cas9 for precise psaK editing, followed by complementation assays to confirm phenotype-genotype links .

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